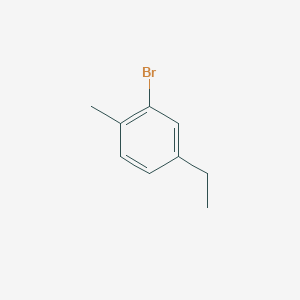
2-Bromo-4-ethyl-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-ethyl-1-methylbenzene is an organic compound with a molecular formula of C9H11Br . It is a derivative of benzene, which is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached .
Synthesis Analysis
The synthesis of this compound could involve a multistep process. One possible method is through electrophilic aromatic substitution, which is a common reaction in organic chemistry . This process could involve nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical to the success of the overall scheme .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring with bromine, ethyl, and methyl substituents . The exact positions of these substituents on the benzene ring define the specific compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the bromine, ethyl, and methyl substituents. These substituents can affect the reactivity of the benzene ring and direct further chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine, ethyl, and methyl substituents could affect properties such as boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Catalyst Studies
One study focuses on the liquid-phase oxidation of methylbenzenes catalyzed by a system composed of cobalt(II) and copper(II) acetates along with sodium bromide, carried out in acetic acid at 150°C. This process yields benzyl acetates and benzaldehydes with high selectivity. Interestingly, the oxidation of p-methoxytoluene, which has two distinct reaction sites, results in the formation of a nuclear-brominated product, demonstrating the selective reactivity induced by the bromide ion in the catalyst system. This research provides valuable insights into the oxidation mechanisms of polymethylbenzenes and their derivatives (Okada & Kamiya, 1981).
Synthesis of Complex Molecules
Another notable application is in the synthesis of functionalized alkoxyamine initiators , where compounds such as ethylbenzene, 4-bromo-, 4-(ethoxycarbonyl)-, and 4-methoxyethylbenzenes are reacted with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals. This process yields alkoxyamines with high efficiency, which are pivotal in the anionic polymerization of butadiene and hexamethylcyclotrisiloxane, leading to the formation of block copolymers with well-controlled structures (Miura, Hirota, Moto, & Yamada, 1999).
Phase Transition Behavior Studies
Research on 1,4-dibromo-2,3,5,6-tetramethylbenzene reveals its order–disorder phase transition behavior in the solid state, demonstrating dynamic disorder at ambient temperature via rapid molecular reorientation. This study is crucial for understanding the structural properties and phase transition behavior of benzene derivatives, providing foundational knowledge for the development of materials with specific thermal and mechanical properties (Zhou, Patterson, Williams, Kariuki, Hughes, Samanta, Devarapalli, Reddy, Apperley, & Harris, 2019).
Reactivity in Dinuclear Complexes
Investigations into quinonoid-bridged dinuclear complexes using ligands such as 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone showcase substituent-induced reactivity differences between ruthenium and osmium systems. This research provides a comparative analysis of the coordination modes and reactivity patterns of these complexes, shedding light on the nuanced effects of substituents on the chemical behavior of dinuclear arrangements (Sommer, Schweinfurth, Weisser, Hohloch, & Sarkar, 2013).
Mecanismo De Acción
Mode of Action
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-ethyl-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZQNPQRQREPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)



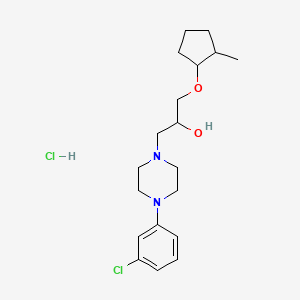
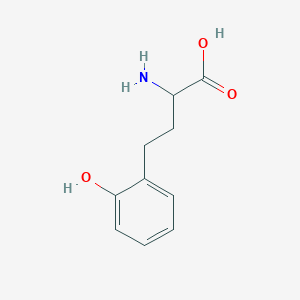
![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)
![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)
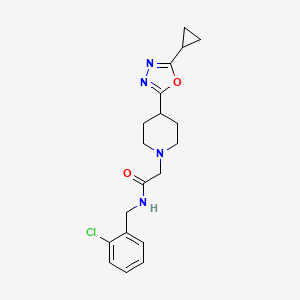
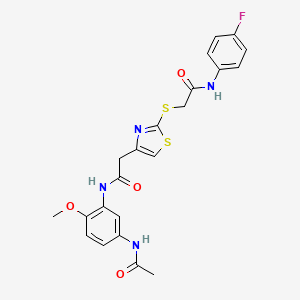
![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)
